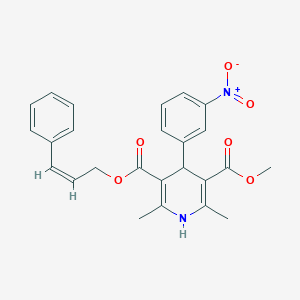
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride is a chemical compound commonly known as MOPE. It is a highly reactive compound and is widely used in scientific research for various applications.
Mechanism Of Action
MOPE acts as an acylating agent and can react with various nucleophiles, including amines, alcohols, and thiols. It can also undergo hydrolysis to yield N-methoxy-2-phenylethanimine and oxalyl chloride. The mechanism of action of MOPE involves the formation of an intermediate that undergoes nucleophilic attack by the reactant.
Biochemical And Physiological Effects
MOPE has no known biochemical or physiological effects as it is not used as a drug or medication. It is mainly used in scientific research as a reagent and catalyst.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MOPE in lab experiments is its high reactivity, which allows for fast and efficient reactions. It is also readily available and relatively inexpensive. However, MOPE is highly reactive and can be dangerous if not handled properly. It is also unstable and can decompose if exposed to moisture or heat.
Future Directions
There are several future directions for the use of MOPE in scientific research. One direction is the development of new compounds using MOPE as a building block. Another direction is the study of enzyme-catalyzed reactions using MOPE as a tool. MOPE can also be used in the development of new catalysts and the study of reaction mechanisms. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Conclusion:
MOPE is a highly reactive compound that has various scientific research applications. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE has no known biochemical or physiological effects and is mainly used in scientific research as a tool for understanding reaction mechanisms. Despite its advantages, MOPE is highly reactive and can be dangerous if not handled properly. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Synthesis Methods
MOPE can be synthesized using various methods, including the reaction of N-methoxy-2-phenylethanimine with thionyl chloride and the reaction of N-methoxy-2-phenylethanimine with oxalyl chloride. The former method involves the formation of an intermediate, which is then treated with thionyl chloride to yield MOPE. The latter method involves the direct reaction of N-methoxy-2-phenylethanimine with oxalyl chloride to yield MOPE.
Scientific Research Applications
MOPE has various scientific research applications, including the synthesis of new compounds, the study of reaction mechanisms, and the development of new drugs. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE is also used in the study of enzyme-catalyzed reactions and as a tool for understanding the mechanism of action of various enzymes.
properties
CAS RN |
111042-15-0 |
|---|---|
Product Name |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C9H8ClNO2/c1-13-11-9(10)8(12)7-5-3-2-4-6-7/h2-6H,1H3/b11-9- |
InChI Key |
NZUYTSBKXGMWLA-LUAWRHEFSA-N |
Isomeric SMILES |
CO/N=C(/C(=O)C1=CC=CC=C1)\Cl |
SMILES |
CON=C(C(=O)C1=CC=CC=C1)Cl |
Canonical SMILES |
CON=C(C(=O)C1=CC=CC=C1)Cl |
synonyms |
Benzeneethanimidoyl chloride, N-methoxy-alpha-oxo-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



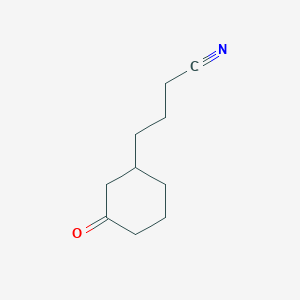
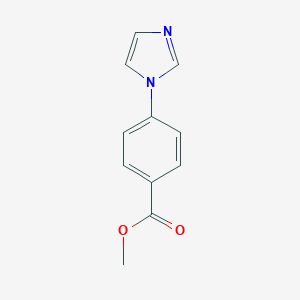
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)
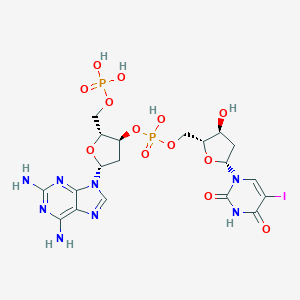

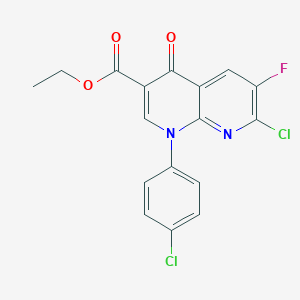

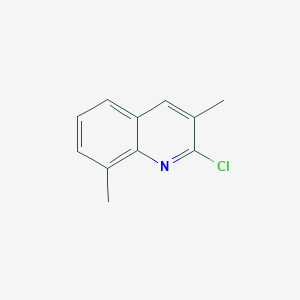
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
